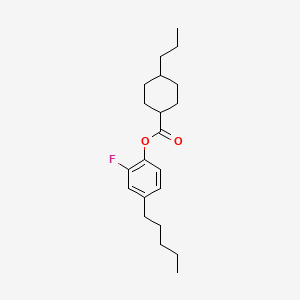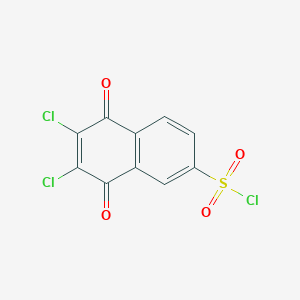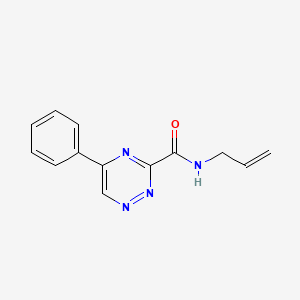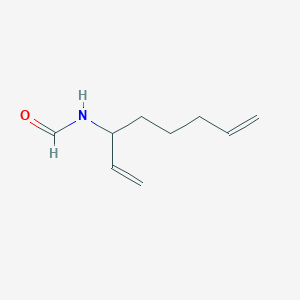
Tris(4-nonylphenyl) benzene-1,3,5-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(4-nonylphenyl) benzene-1,3,5-tricarboxylate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by a benzene ring substituted with three carboxylate groups at positions 1, 3, and 5, and each carboxylate group is further substituted with a 4-nonylphenyl group. This structure imparts unique chemical and physical properties to the compound, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-nonylphenyl) benzene-1,3,5-tricarboxylate typically involves the esterification of benzene-1,3,5-tricarboxylic acid with 4-nonylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions: Tris(4-nonylphenyl) benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The nonylphenyl groups can be oxidized to form corresponding quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Tris(4-nonylphenyl) benzene-1,3,5-tricarboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its stability and unique chemical properties.
特性
| 94322-08-4 | |
分子式 |
C54H72O6 |
分子量 |
817.1 g/mol |
IUPAC名 |
tris(4-nonylphenyl) benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C54H72O6/c1-4-7-10-13-16-19-22-25-43-28-34-49(35-29-43)58-52(55)46-40-47(53(56)59-50-36-30-44(31-37-50)26-23-20-17-14-11-8-5-2)42-48(41-46)54(57)60-51-38-32-45(33-39-51)27-24-21-18-15-12-9-6-3/h28-42H,4-27H2,1-3H3 |
InChIキー |
DCKTZENPYOZLHN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=C(C=C3)CCCCCCCCC)C(=O)OC4=CC=C(C=C4)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)





